9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate
Description
This compound features a tricyclic core structure (tricyclo[8.5.0.0²,⁷]) with an oxygen atom in the 8-position (oxa) and a ketone group at the 9-position (9-oxo). The sulfamate ester at position 5 includes an N,N-dimethyl substitution, distinguishing it from simpler carbamates or sulfonates. The compound’s stereoelectronic profile, influenced by the rigid tricyclic framework and polar sulfamate group, likely impacts its solubility, stability, and reactivity .
Properties
Molecular Formula |
C16H19NO5S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) N,N-dimethylsulfamate |
InChI |
InChI=1S/C16H19NO5S/c1-17(2)23(19,20)22-11-8-9-13-12-6-4-3-5-7-14(12)16(18)21-15(13)10-11/h8-10H,3-7H2,1-2H3 |
InChI Key |
XEFXETODQKLDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC2=C(C=C1)C3=C(CCCCC3)C(=O)O2 |
Origin of Product |
United States |
Biological Activity
Overview of the Compound
Chemical Structure and Properties
The compound , “9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate,” is characterized by a complex tricyclic structure containing multiple functional groups, including a sulfamate moiety. This structural complexity often correlates with diverse biological activities, particularly in medicinal chemistry.
Compounds with sulfamate groups are known to exhibit various biological activities, often acting as enzyme inhibitors or modulators. The presence of the tricyclic structure may enhance interactions with biological targets, potentially influencing pathways such as:
- Enzyme Inhibition: Many tricyclic compounds interact with enzymes involved in metabolic pathways.
- Signal Transduction: Compounds like this one may modulate signaling pathways by affecting protein interactions or post-translational modifications.
Anticancer Activity
Research has indicated that certain tricyclic compounds possess anticancer properties. For instance, studies on similar structures have shown:
- Cell Proliferation Inhibition: Compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Targeting Specific Pathways: Some tricyclic derivatives target specific oncogenic pathways, such as those involving growth factor receptors or intracellular signaling cascades.
Antimicrobial Properties
Tricyclic compounds have also been explored for their antimicrobial activities. The sulfamate group may enhance the ability of these compounds to penetrate bacterial cell walls or disrupt essential cellular processes.
Neuroactivity
Certain derivatives of tricyclic compounds are known to exhibit neuroactive properties, which could be relevant for conditions such as depression or anxiety. The mechanism often involves modulation of neurotransmitter systems.
Table: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Tricyclic | Anticancer | |
| Compound B | Tricyclic | Antimicrobial | |
| Compound C | Tricyclic | Neuroactive |
Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related tricyclic compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Effects : Research highlighted in Antimicrobial Agents and Chemotherapy found that tricyclic derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.
- Neuroactive Properties : A review in Neuroscience Letters discussed how structurally similar compounds modulate serotonin receptors, indicating potential for treating mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous tricyclic derivatives:
Key Observations:
Core Structure Variations :
- The target compound’s tricyclo[8.5.0.0²,⁷] system differs from tricyclo[9.4.0.0³,⁸] (e.g., ) in bridge positions and ring sizes, affecting strain and conformational flexibility .
- Compounds with additional heteroatoms (e.g., aza in ) exhibit altered electronic properties, influencing binding affinity in biological systems .
Substituent Effects: Sulfamate vs. Methoxy/Methyl Groups: ’s dimethoxy and methyl substituents increase lipophilicity, favoring applications in hydrophobic environments (e.g., agrochemicals) .
Biological and Material Relevance :
- The carbamate derivative () is linked to kinase inhibition, suggesting the target sulfamate could be explored for similar therapeutic roles .
- Aza-containing analogs () are utilized in catalysis and polymer science, highlighting the versatility of tricyclic frameworks .
Research Findings and Data
Physicochemical Properties (Inferred):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
